An In-depth Technical Guide to 1,3-Bis(4-pyridyl)propane
An In-depth Technical Guide to 1,3-Bis(4-pyridyl)propane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,3-Bis(4-pyridyl)propane, a versatile bipyridyl ligand. It covers its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in coordination chemistry and materials science.
Nomenclature and Chemical Identity
1,3-Bis(4-pyridyl)propane is a flexible N-donor ligand used extensively in the construction of coordination polymers and metal-organic frameworks (MOFs). Its propane spacer allows for a variety of conformational geometries, influencing the architecture of the resulting supramolecular structures.
The standard identifier for this compound is its IUPAC name.
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IUPAC Name: 4-(3-pyridin-4-ylpropyl)pyridine[1]
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Common Synonyms: 1,3-Di(4-pyridyl)propane, 4,4'-Trimethylenedipyridine[1][2][3]
The molecule consists of two pyridine rings linked by a central three-carbon (propane) chain.
Caption: Chemical structure of 1,3-Bis(4-pyridyl)propane.
Physicochemical and Spectroscopic Data
The physical and chemical properties of 1,3-Bis(4-pyridyl)propane are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂ | [1][2][4] |
| Molecular Weight | 198.26 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystal | [2][4] |
| Melting Point | 57-60 °C | [2][3][7] |
| Boiling Point | 158-162 °C (at 2 Torr) | [2][3] |
| Density | 1.066 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Solubility | >29.7 µg/mL in water at pH 7.4 | [1] |
| pKa | 6.30 ± 0.10 (Predicted) | [3] |
| Technique | Key Features and Observations | Reference |
| ¹H NMR | Spectra available in spectral databases. Signals correspond to protons on the pyridine rings and the propane bridge. | [1][8] |
| ¹³C NMR | Spectra available in spectral databases. Confirms the carbon skeleton of the molecule. | [1] |
| FT-IR (KBr, cm⁻¹) | 3066, 2926, 2854 (C-H stretching); 1614, 1558, 1504 (aromatic C=C and C=N stretching); 1425 (CH₂ bending); 813 (C-H out-of-plane bending). | [8] |
| GC-MS | Molecular ion peak (m/z) at 198, with major fragment ions at 106 and 93. | [1] |
Synthesis and Experimental Protocols
1,3-Bis(4-pyridyl)propane is primarily used as a building block or ligand in more complex syntheses. Below is a detailed protocol for its use in the synthesis of an octahedral rhenium cluster complex, which illustrates its role as a coordinating ligand.
This procedure details the synthesis of a rhenium cluster complex where 1,3-Bis(4-pyridyl)propane (bpp) acts as an apical ligand.[8]
Materials:
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Cs₄[Re₆S₈Cl₆]·2H₂O (precursor, 0.200 g, 0.09 mmol)
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1,3-Bis(4-pyridyl)propane (bpp) (0.2 g, 1.01 mmol)
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Deionized water (3 mL)
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Acetonitrile (10 mL)
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Diethyl ether (45 mL)
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Glass ampule
Procedure:
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A solution of Cs₄[Re₆S₈Cl₆]·2H₂O and a significant excess of 1,3-bis(4-pyridyl)propane in 3 mL of water is prepared and placed into a glass ampule.
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The ampule is sealed under vacuum and heated in a furnace to 160 °C.
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The reaction mixture is maintained at this temperature for 24 hours and then allowed to cool to room temperature at a natural rate.
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The target product separates as a red oil at the bottom of the ampule.
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The aqueous supernatant is carefully decanted and removed.
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The remaining red oil is dissolved in 10 mL of acetonitrile.
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Diethyl ether is slowly added to the acetonitrile solution to precipitate the product as a powder.
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The resulting powder is collected by filtration, washed with three 15 mL portions of diethyl ether, and subsequently dried in air.
Expected Yield: 0.208 g (98%)[8]
Caption: Workflow for the synthesis of a rhenium cluster using bpp.
Applications and Research Interest
1,3-Bis(4-pyridyl)propane's primary utility lies in supramolecular chemistry and materials science, where its flexible nature is highly valued.
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Coordination Polymers and MOFs: The propane linker provides conformational flexibility, allowing it to bridge metal centers at various angles and distances. This property has been exploited to construct diverse coordination polymers with different dimensionalities and potential applications in gas storage and catalysis.[6]
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Ligand in Cluster Chemistry: As demonstrated in the protocol above, it serves as an apical ligand in the synthesis of complex metal clusters. The separation of the pyridine rings' electronic systems by the propane spacer has a significant effect on the electrochemical and spectroscopic properties of the resulting cluster complexes.[8]
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Liquid Crystalline Materials: It is a key component in the synthesis of ligand-bridged dicobaloximes. Preliminary studies indicate that these complex molecules may exhibit smectic-G mesophases, a type of liquid crystal phase, which is influenced by the flexible spacer of the bpp ligand.[9]
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Chemical Intermediate: It is used in the manufacturing of other basic organic chemicals.[1][2]
Biological Activity and Drug Development Context
Direct biological activity data for 1,3-Bis(4-pyridyl)propane is not extensively reported in the literature. However, the pyridine nucleus is a fundamental scaffold in medicinal chemistry, present in numerous therapeutic agents with a wide range of activities.[10]
While research has focused on its derivatives, such as pyridinyl propanediols for potential anticancer applications, 1,3-Bis(4-pyridyl)propane itself is more recognized for its structural role in creating larger, metal-containing complexes rather than as a standalone bioactive agent.[10][11] Its use in forming dicobaloxime complexes, which are related to Vitamin B₁₂ derivatives, suggests a potential, though unexplored, avenue for research in bioinorganic chemistry.[11]
Caption: Role of 1,3-Bis(4-pyridyl)propane in materials synthesis.
References
- 1. 1,3-Bis(4-pyridyl)propane | C13H14N2 | CID 87019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4,4'-Trimethylenedipyridine | 17252-51-6 [chemicalbook.com]
- 4. 1,3-Di(4-pyridyl)propane | CymitQuimica [cymitquimica.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 1,3-Bis(4-pyridyl)propane | 17252-51-6 | Benchchem [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. Octahedral Rhenium Cluster Complexes with 1,2-Bis(4-pyridyl)ethylene and 1,3-Bis(4-pyridyl)propane as Apical Ligands [mdpi.com]
- 9. Synthesis, Characterization and Liquid Crystalline Studies of 1,3-bis(4-pyridyl) Propane Bridged Dicobaloximes - Amrita Vishwa Vidyapeetham [amrita.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
